SIS3 free base

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

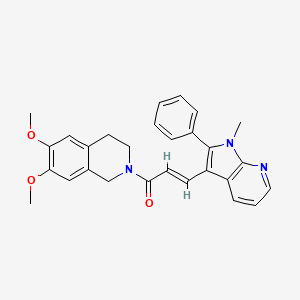

SIS3 free base is an enamide resulting from the formal condensation of the amino group of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with the carboxy group of (2E)-3-(1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acrylic acid. It has a role as a Smad3 inhibitor. It is a member of isoquinolines, a pyrrolopyridine, a monocarboxylic acid amide, an aromatic ether, an enamide and a tertiary carboxamide. It is a conjugate base of a this compound(1+).

Wissenschaftliche Forschungsanwendungen

Fibrosis Research

SIS3 has shown promising results in alleviating tissue fibrosis across various organs:

- Submandibular Gland Dysfunction : In a study involving mice with obstructive sialadenitis (COS), SIS3 improved saliva flow rates and reduced acinar atrophy and ductal dilation. The treatment led to decreased collagen deposition and inflammation by inhibiting TGF-β signaling pathways .

- Pulmonary Fibrosis : SIS3 was effective in reducing bleomycin-induced lung fibrosis in mice. The treatment decreased collagen deposition and inflammatory cell infiltration, demonstrating its potential as a therapeutic agent for pulmonary fibrosis .

- Kidney Injury : In models of acute kidney injury induced by cisplatin, SIS3 promoted tubular epithelial cell regeneration and reduced apoptosis. It inhibited the activation of Smad3, thus mitigating renal damage .

Cancer Treatment

SIS3 has been investigated for its role in overcoming multidrug resistance (MDR) in cancer therapies:

- Reversal of Drug Resistance : SIS3 significantly inhibited the transport functions of ABCB1 and ABCG2 proteins in cancer cells. This inhibition enhanced drug-induced apoptosis and reversed MDR in cell lines overexpressing these proteins. The combination of SIS3 with traditional chemotherapy agents showed potential for improving treatment outcomes in resistant tumors .

| Cancer Type | Mechanism | Outcome |

|---|---|---|

| Multidrug-resistant tumors | Inhibition of ABC transporters | Enhanced sensitivity to chemotherapy drugs |

Regenerative Medicine

The regenerative properties of SIS3 have been explored in various contexts:

- Tissue Repair : By promoting the regeneration of tubular epithelial cells in kidney models, SIS3 demonstrates its potential utility in regenerative therapies aimed at repairing damaged tissues .

Case Studies

Several case studies illustrate the practical applications of SIS3:

- Study on Submandibular Gland Dysfunction : Mice subjected to duct ligation exhibited significant improvements in gland function post-SIS3 treatment. Histological analyses confirmed the restoration of acinar morphology and reduced fibrosis markers .

- Cisplatin-Induced Acute Kidney Injury : In this model, SIS3 administration led to a marked decrease in nephron cell death and improved regeneration rates compared to untreated controls .

Eigenschaften

Molekularformel |

C28H27N3O3 |

|---|---|

Molekulargewicht |

453.5 g/mol |

IUPAC-Name |

(E)-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(1-methyl-2-phenylpyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-one |

InChI |

InChI=1S/C28H27N3O3/c1-30-27(19-8-5-4-6-9-19)22(23-10-7-14-29-28(23)30)11-12-26(32)31-15-13-20-16-24(33-2)25(34-3)17-21(20)18-31/h4-12,14,16-17H,13,15,18H2,1-3H3/b12-11+ |

InChI-Schlüssel |

IJYPHMXWKKKHGT-VAWYXSNFSA-N |

Isomerische SMILES |

CN1C(=C(C2=C1N=CC=C2)/C=C/C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC)C5=CC=CC=C5 |

Kanonische SMILES |

CN1C(=C(C2=C1N=CC=C2)C=CC(=O)N3CCC4=CC(=C(C=C4C3)OC)OC)C5=CC=CC=C5 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.